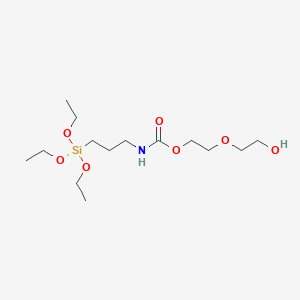
2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, including 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, is achieved by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride is represented by the formula C5H6ClF3N4S. The molecule contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity of Pyrazole Derivatives
2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride serves as a key intermediate in the synthesis of various pyrazole derivatives. Pyrazole cores are integral to a wide range of biologically active compounds, owing to their pharmacophore properties. They are extensively used in combinatorial and medicinal chemistry for developing molecules with diverse biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV effects. The synthesis of pyrazole derivatives involves condensation followed by cyclization, employing common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods allow for efficient synthesis under both conventional and microwave irradiation conditions, providing valuable strategies for designing bioactive agents through various modifications and derivatizations of the pyrazole core (Dar & Shamsuzzaman, 2015).
Pyrazine Derivatives in Pharmacology
The structural versatility of pyrazine derivatives has been extensively researched for their potential pharmacological properties. Such derivatives are known for their significant roles in natural occurrences and synthetic applications, demonstrating a wide array of pharmacological effects. These include antibacterial, antifungal, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, and antiviral activities. The ongoing research aims to rationalize these biological activities for the development of more effective and clinically relevant compounds. This underscores the importance of 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride as a precursor in synthesizing compounds with diverse pharmacological applications (Ferreira & Kaiser, 2012).
Impact on Food Science through Maillard Reaction
In food science, the Maillard reaction (MR) plays a pivotal role in synthesizing pyrazines, contributing to the flavor profile of food products. Pyrazines are sought after for their baking, roasted, and nutty flavors. The control strategies for pyrazine generation through the MR involve new reactants, reaction condition modifications, and emerging technologies like ultrasound, which promotes pyrazine formation. This highlights the dual nature of the MR in both enhancing desirable flavors through pyrazine formation and its regulation to minimize undesirable products. The synthesis and manipulation of pyrazine derivatives, including those derived from 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, are crucial in optimizing food flavors and quality (Yu et al., 2021).
Zukünftige Richtungen
The future directions for research on 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride and similar compounds are promising. Trifluoromethylpyridine (TFMP) derivatives, which share structural similarities, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
[3-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4S.ClH/c6-5(7,8)13-4-3(12-9)10-1-2-11-4;/h1-2H,9H2,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUOKLHDDKLVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NN)SC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)
![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)




![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)

